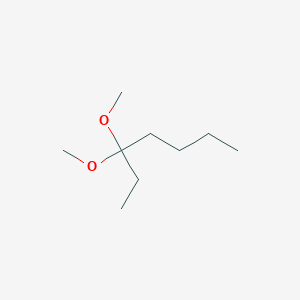
5,7-dimethoxy-2,3-dihydro-1H-indazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxy-2,3-dihydro-1H-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-2,3-dihydro-1H-indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-azidobenzaldehydes with amines, leading to the formation of the indazole ring through consecutive formation of C–N and N–N bonds . Transition metal-catalyzed reactions, such as those using copper or silver, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Metal-catalyzed synthesis generally produces good to excellent yields with minimal formation of byproducts . The use of solvent-free conditions and environmentally friendly reagents is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-2,3-dihydro-1H-indazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the indazole ring .
Scientific Research Applications
5,7-Dimethoxy-2,3-dihydro-1H-indazol-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-dimethoxy-2,3-dihydro-1H-indazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives such as:
- 1H-Indazole
- 2H-Indazole
- 3H-Indazol-3-one
Uniqueness
5,7-Dimethoxy-2,3-dihydro-1H-indazol-3-one is unique due to its specific substitution pattern and the presence of methoxy groups at positions 5 and 7. These structural features contribute to its distinct chemical and biological properties, setting it apart from other indazole derivatives .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5,7-dimethoxy-1,2-dihydroindazol-3-one |
InChI |
InChI=1S/C9H10N2O3/c1-13-5-3-6-8(7(4-5)14-2)10-11-9(6)12/h3-4H,1-2H3,(H2,10,11,12) |
InChI Key |
YHSYJKLENSGINZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)
![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)
![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)

![[Ethyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11757716.png)






![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
![4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B11757774.png)
